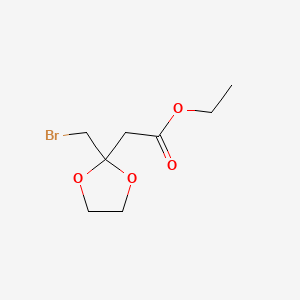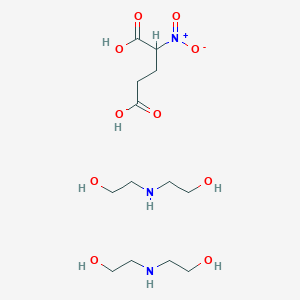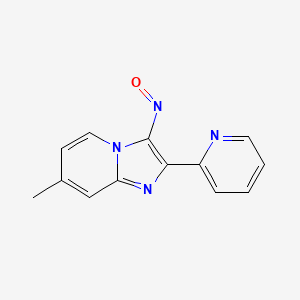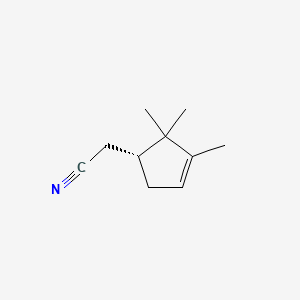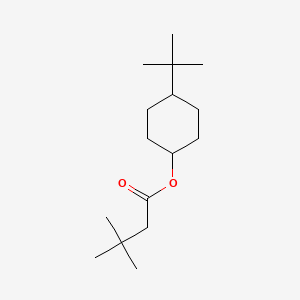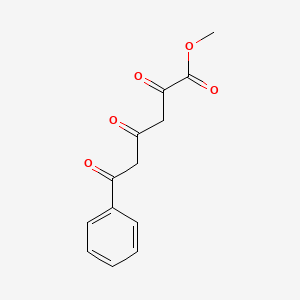
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23138 g/mol . . This compound is characterized by its unique structure, which includes three oxo groups attached to a benzene ring and a hexanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate typically involves the esterification of α,γ,ε-Trioxobenzenehexanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate involves its interaction with specific molecular targets and pathways. The oxo groups and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate: Similar compounds include other trioxobenzene derivatives and hexanoate esters.
Unique Features:
List of Similar Compounds
- α,γ,ε-Trioxobenzenehexanoic acid
- Methyl alpha,gamma,epsilon-trioxobenzenehexanoic acid
- Hexanoate esters with different substituents
Propiedades
Número CAS |
76798-27-1 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 2,4,6-trioxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H12O5/c1-18-13(17)12(16)8-10(14)7-11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
UHBQYIPCSNKCFU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC(=O)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


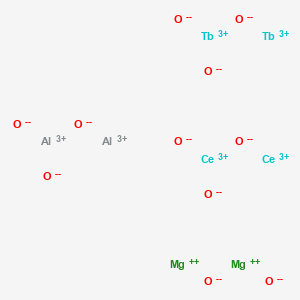

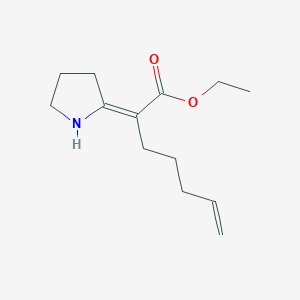
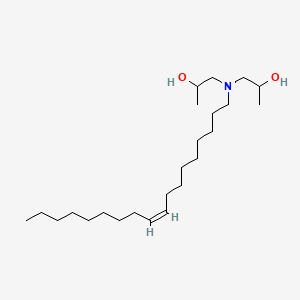
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
